Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate
CAS No.:
Cat. No.: VC18099203
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1 |
| Standard InChI Key | SKQCHLWQNVCONZ-RQJHMYQMSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CCNC[C@@H]1O |
| Canonical SMILES | CCOC(=O)C1CCNCC1O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate (molecular formula: C₈H₁₅NO₃, molecular weight: 173.21 g/mol) belongs to the piperidine class of heterocyclic amines. Its structure features a six-membered ring with nitrogen at position 1, a hydroxyl group at position 3, and an ethyl carboxylate ester at position 4 (Figure 1). The (3R,4R) configuration establishes its chirality, which has been unequivocally confirmed via chiroptical analysis and X-ray crystallography .
The absolute configuration was resolved using [Ru(binap)]-catalyzed hydrogenations and biological reductions with baker’s yeast, which demonstrated that the dextrorotatory enantiomer adopts the (3R,4R) configuration . This stereochemical assignment is critical for understanding the compound’s interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₃ | |
| Molecular Weight | 173.21 g/mol | |
| Optical Rotation ([α]D²⁵) | +55.6° (c = 1.0, CHCl₃) | |
| Boiling Point | 298–302°C (estimated) | |
| Solubility | Miscible in polar organic solvents |
The compound’s solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) facilitates its use in synthetic and biological applications.
Synthesis and Stereoselective Preparation
Synthetic Routes
The synthesis of ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate involves multi-step strategies to achieve stereochemical control:
Hydroxylation and Esterification
A common approach begins with the hydroxylation of a piperidine precursor, followed by esterification. For example, ethyl 3-oxopiperidine-4-carboxylate undergoes asymmetric reduction using chiral catalysts such as [Ru{(S)-binap}Cl(cym)]Cl to yield the (3R,4R) enantiomer with >99% enantiomeric excess (ee) . Continuous flow reactors have been employed to enhance reaction efficiency and scalability.
Biological Reduction
Baker’s yeast-mediated reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate produces the (3R,4R)-configured alcohol with 82% ee, which is subsequently deprotected to yield the target compound . This method leverages enzymatic stereoselectivity but requires optimization to improve yield.
Protection-Deprotection Strategies
Sensitive functional groups necessitate protection during synthesis. For instance, tert-butyloxycarbonyl (Boc) groups are used to shield the piperidine nitrogen, preventing undesired side reactions during hydroxylation. Deprotection under acidic conditions (e.g., HCl in dioxane) restores the free amine.
Biological Activities and Mechanisms
Enzyme Inhibition and Receptor Binding
Ethyl (3R,4R)-3-hydroxypiperidine-4-carboxylate exhibits inhibitory activity against enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAOs). Its hydroxyl and carboxylate groups engage in hydrogen bonding with catalytic residues, as evidenced by molecular docking studies. The compound’s (3R,4R) configuration enhances binding affinity, as the spatial arrangement complements the enzyme’s active site topology .
Applications in Drug Development
Intermediate in Alkaloid Synthesis
The compound serves as a precursor in the synthesis of complex alkaloids, such as paroxetine analogs, which are serotonin reuptake inhibitors. Its stereochemical purity ensures the production of enantiomerically pure pharmaceuticals, reducing the risk of off-target effects.
Prodrug Design
The ethyl carboxylate group can be hydrolyzed in vivo to the corresponding carboxylic acid, enabling prodrug strategies for improved bioavailability. For example, esterase-mediated conversion in the liver generates the active metabolite, which exhibits prolonged plasma half-life.
Comparative Analysis with Structural Analogs
Methyl Ester Derivative
Replacing the ethyl group with a methyl ester (CAS 1932053-73-0) reduces lipophilicity, altering blood-brain barrier permeability. While the methyl derivative shows higher aqueous solubility, it exhibits lower receptor binding affinity due to steric constraints.
Phenyl-Substituted Analogs
Challenges and Future Directions
Scalability of Stereoselective Synthesis
While [Ru(binap)]-catalyzed hydrogenations achieve high ee, catalyst cost and recyclability limit industrial adoption . Future research should explore heterogeneous catalysts or biocatalytic systems to improve cost-efficiency.
In Vivo Pharmacokinetic Studies
Despite promising in vitro activity, the compound’s metabolic stability, toxicity, and bioavailability remain uncharacterized. Advanced pharmacokinetic models and radiolabeling techniques are needed to evaluate its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume